2-Bromobenzene-1,3,5-triol

Quality Control Identity Verification Physicochemical Characterization

Direct phloroglucinol bromination yields inseparable mono-/di-/tribromo mixtures, complicating research. Authenticated ≥95% 2-bromophloroglucinol eliminates purification uncertainty. • Distinctive ⁷⁹Br/⁸¹Br isotopic doublet (M:M+2 ≈ 1:1) enables unambiguous MS discrimination from chloro- and non-halogenated analogs • mp 162.5-163.5 °C with ~7-8 °C separation from dibromo congener detects cross-contamination • Documented marine semiochemical & essential reference for vanadate-catalyzed bromination method development

Molecular Formula C6H5BrO3
Molecular Weight 205.01 g/mol
CAS No. 84743-77-1
Cat. No. B1330744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzene-1,3,5-triol
CAS84743-77-1
Molecular FormulaC6H5BrO3
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)Br)O)O
InChIInChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H
InChIKeyRGVMEFXEWVKCLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzene-1,3,5-triol Identity & Procurement


2-Bromobenzene-1,3,5-triol (syn. bromophloroglucinol, 2-bromo-1,3,5-benzenetriol) is a monobrominated derivative of phloroglucinol (benzene-1,3,5-triol), bearing a single bromine substituent at the 2-position of the aromatic ring [1]. It is a naturally occurring marine bromophenol first isolated from the red alga Rhabdonia verticillata alongside five other halogenated phloroglucinol congeners [2]. With a molecular weight of 205.01 g/mol, an experimentally determined melting point of 162.5–163.5 °C, a predicted density of 2.0 ± 0.1 g/cm³, and a predicted boiling point of 313.7 ± 22.0 °C, this compound occupies a distinct physicochemical space that separates it from its non-halogenated parent and from its chloro-, di-bromo-, and tri-bromo- analogs [1]. It is catalogued under NSC 606853 and is commercially available at purities of ≥95% (HPLC) from multiple specialty chemical suppliers for research use .

2-Bromobenzene-1,3,5-triol: Why Substitution Fails


Halogenated phloroglucinols are not functionally interchangeable. The identity of the halogen substituent — Br vs. Cl vs. I vs. H — determines the compound's molecular weight, isotopic signature, C–X bond dissociation energy, leaving-group potential in cross-coupling reactions, steric profile, and electronic effects on the aromatic ring [1]. In catalytic halogenation systems that mimic vanadate-dependent marine metalloenzymes, phloroglucinol and 2-bromophloroglucinol exhibit markedly different product distributions under identical reaction conditions, demonstrating that the presence and position of bromine fundamentally alters reactivity . Furthermore, synthetic access to pure 2-bromophloroglucinol is non-trivial: direct bromination of phloroglucinol produces a mixture of mono-, di-, and tri-brominated species from which the monobromo product is difficult to separate from dibromophloroglucinol (mp ~170.8 °C), making procurement of authenticated, high-purity reference material the most reliable route for reproducible experimentation [1]. The compound's demonstrated role as a semiochemical in marine chemical ecology further underscores that bromination at the 2-position confers species-specific biological recognition not replicated by chloro- or non-halogenated analogs [2].

2-Bromobenzene-1,3,5-triol Quantitative Differentiation


Melting Point: Identity & Purity Discriminator

The experimentally determined melting point of 2-bromobenzene-1,3,5-triol (162.5–163.5 °C) is substantially lower than that of its non-halogenated parent phloroglucinol (215–220 °C) and distinct from the co-synthesized dibromo byproduct (mp ~170.8 °C) [1][2][3]. This 52–57 °C depression relative to phloroglucinol, and the ~7–8 °C separation from the dibromo congener, provides a direct, instrumentally simple method for identity confirmation and purity assessment upon receipt of commercial material.

Quality Control Identity Verification Physicochemical Characterization

Catalytic Halogenation: Ortho-Bromination Selectivity

Under vanadate-catalyzed biomimetic bromination conditions (NH₄VO₃ / H₂O₂ / KBr / HClO₄), phloroglucinol yields approximately 75% monobrominated product with the 2-bromophloroglucinol fraction accounting for ~23% of the total product distribution . This means that even under optimized catalytic conditions, the target compound is a minority product; over 50% of the brominated output consists of di- and tri-brominated species, consistent with the known difficulty of stopping bromination at the mono-stage for this highly activated aromatic substrate [1].

Synthetic Chemistry Biomimetic Catalysis Halogenation Selectivity

Density & Molecular Weight Chromatographic Separation

The predicted density of 2-bromobenzene-1,3,5-triol (2.0 ± 0.1 g/cm³) is substantially higher than that of phloroglucinol (1.46 g/cm³, experimentally determined) and the monochloro analog (MW 160.56 vs. 205.01 for the bromo compound) . The molecular weight difference of 44.45 Da between the bromo and chloro congeners, combined with the characteristic ¹⁰⁹Br/⁸¹Br isotopic doublet (~1:1 ratio) in mass spectrometry, enables unambiguous discrimination between these co-occurring marine natural products during HPLC-MS analysis . The compound has been detected and identified in macroalgal extracts using HPLC with UV detection at 210 nm and MS confirmation .

Analytical Chemistry HPLC Method Development LC-MS Identification

Marine Natural Product Co-Occurrence in Rhabdonia verticillata

2-Bromophloroglucinol was originally isolated and characterized by Blackman and Matthews (1982) from the red alga Rhabdonia verticillata as one of six bromo- and/or chloro- derivatives of phloroglucinol obtained from this single species [1]. This co-occurrence pattern — in which mono-bromo, mono-chloro, di-bromo, and mixed halogenated phloroglucinols are all present in the same organism — is significant because it establishes a natural biosynthetic context that synthetic, single-compound sourcing cannot replicate [1][2]. The compound is also listed in the LOTUS natural products occurrence database and the NP-MRD natural products magnetic resonance database, further confirming its authenticated natural product status [3].

Marine Natural Products Chemical Ecology Natural Product Authenticity

Semiochemical Activity in Marine Systems

2-Bromobenzene-1,3,5-triol and its triacetate derivative (2-bromophloroglucinol triacetate) are documented in the Pherobase database as compounds utilized by marine organisms in their chemical communication systems [1][2]. Specifically, 2-bromophloroglucinol triacetate has been identified as an active component in the pheromone profile of the brown alga Eisenia arborea [2]. This semiochemical function is halogen-specific: the brominated compound is reported as a chemical signal, whereas equivalent entries for the chloro- or non-halogenated phloroglucinol analogs in the same semiochemical context are not present in the Pherobase or PheroList databases.

Semiochemistry Chemical Ecology Pheromone Research

2-Bromobenzene-1,3,5-triol Recommended Applications


Marine Halogenated Metabolite Profiling

When profiling halogenated phenolic metabolites from red or brown macroalgae, 2-bromophloroglucinol serves as an authentic reference standard for one of the six co-occurring halogenated phloroglucinols originally identified in Rhabdonia verticillata [1]. Its HPLC-UV detection at 210 nm combined with MS confirmation via the characteristic ¹⁰⁹Br/⁸¹Br isotopic doublet (M:M+2 ≈ 1:1) enables unambiguous discrimination from co-eluting chloro- (M:M+2 ≈ 3:1) and non-halogenated phloroglucinols in complex algal extracts .

Marine Chemical Ecology & Semiochemical Research

For investigations into halogen-dependent chemical signaling in marine organisms, 2-bromophloroglucinol is the compound of choice given its documented role as a semiochemical — a property not equivalently catalogued for its 2-chloro or non-halogenated counterparts in the Pherobase database [2]. Its triacetate derivative has been specifically identified in the pheromone profile of Eisenia arborea, providing a direct entry point for studies of bromine-dependent biological recognition [2].

Selective Mono-Bromination of Electron-Rich Aromatics

The poor selectivity (~23% yield) of 2-bromophloroglucinol under direct vanadate-catalyzed bromination conditions makes this compound a challenging target for synthetic methodology development . Researchers seeking to develop improved mono-bromination protocols for highly activated phenolic substrates can use authenticated 2-bromophloroglucinol as an analytical standard against which to benchmark novel catalytic or stoichiometric bromination methods, with melting point (162.5–163.5 °C) and NMR spectral data from Kiehlmann & Lauener (1989) providing rigorous identity confirmation [3].

Halogenated Phenol Library QC & Reference Standards

For laboratories maintaining compound libraries of halogenated phenols, 2-bromophloroglucinol fills a specific physicochemical niche: MW 205.01, mp 162.5–163.5 °C, density 2.0 g/cm³. This set of properties is distinct from phloroglucinol (MW 126.11, mp 215–220 °C, density 1.46 g/cm³), 2-chlorophloroglucinol (MW 160.56), and 2,4-dibromophloroglucinol (MW 283.90, density 2.4 g/cm³) [3]. The ~7–8 °C melting point separation from the dibromo congener is particularly valuable for detecting cross-contamination in archived samples [3].

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